2-Ethynyl-5-fluoro-3-methylpyridine
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Overview
Description
2-Ethynyl-5-fluoro-3-methylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an ethynyl group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position on the pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-3-methylpyridine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring the reaction conditions are optimized for large-scale production.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.
Addition Reactions: Electrophiles like bromine or iodine can be used in addition reactions with the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can lead to the formation of dihalo compounds.
Scientific Research Applications
2-Ethynyl-5-fluoro-3-methylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-3-fluoro-5-methylpyridine: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.
3-Ethynyl-2-fluoropyridine: This compound has the ethynyl group at the third position and the fluorine atom at the second position on the pyridine ring.
2-Fluoro-5-methylpyridine-3-boronic acid: This compound has a boronic acid group in place of the ethynyl group.
Uniqueness
2-Ethynyl-5-fluoro-3-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group at the second position and the fluorine atom at the fifth position on the pyridine ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
2-ethynyl-5-fluoro-3-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMDYOPIDONVGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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